molecular formula C22H22N2O2 B5276020 4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid

4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid

Cat. No.: B5276020
M. Wt: 346.4 g/mol
InChI Key: MOLBIYDZUXSJHS-ZHZULCJRSA-N
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Description

4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid is a complex organic compound with a unique structure that includes a cyano group, a piperidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Ethenyl Group: This can be achieved through a Heck reaction, where a halogenated benzoic acid derivative reacts with a suitable alkene in the presence of a palladium catalyst.

    Introduction of the Cyano Group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.

    Formation of the Piperidine Ring: This can be accomplished through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization in the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group and piperidine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-1-cyano-2-(2-methylphenyl)ethenyl]benzoic acid: Lacks the piperidine ring, which may result in different biological activities.

    4-[(E)-1-cyano-2-(4-piperidin-1-ylphenyl)ethenyl]benzoic acid: Similar structure but with variations in the position of the piperidine ring.

Uniqueness

The presence of both the cyano group and the piperidine ring in 4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-16-13-21(24-11-3-2-4-12-24)10-9-19(16)14-20(15-23)17-5-7-18(8-6-17)22(25)26/h5-10,13-14H,2-4,11-12H2,1H3,(H,25,26)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLBIYDZUXSJHS-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCCC2)C=C(C#N)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCCCC2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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